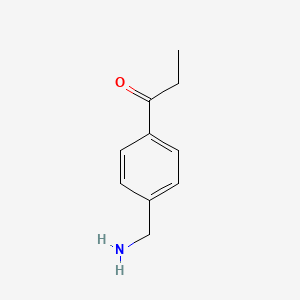

1-(4-(Aminomethyl)phenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIBEZHXZLITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to 1 4 Aminomethyl Phenyl Propan 1 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(4-(aminomethyl)phenyl)propan-1-one, the primary disconnections involve breaking the carbon-carbon bond of the ketone and the carbon-nitrogen bond of the aminomethyl group.

One logical disconnection is at the acyl group, suggesting a Friedel-Crafts acylation reaction. This approach involves acylating a protected aminomethylbenzene derivative. Another key disconnection is at the aminomethyl group, which points towards the functionalization of a pre-existing phenylpropanone skeleton. This could be achieved through various methods, including aminomethylation reactions.

Approaches for Constructing the Propan-1-one Core Structure

The formation of the propan-1-one core is a critical step in the synthesis of the target compound. Several established and modern synthetic methods can be employed for this purpose.

Friedel-Crafts Acylation Variations

Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. sigmaaldrich.commasterorganicchemistry.com The reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com For the synthesis of a precursor to this compound, benzene (B151609) or a substituted benzene could be acylated with propanoyl chloride.

However, traditional Friedel-Crafts reactions have limitations. The use of strong Lewis acids can sometimes lead to side reactions, and the reaction is not always compatible with sensitive functional groups. sigmaaldrich.com To address these issues, various modifications have been developed. For instance, milder Lewis acids or alternative catalysts can be employed. Recent research has even demonstrated Friedel-Crafts acylation using certain amides as the acylating agent, which are typically unreactive under classical conditions. nih.gov

It is important to note that Friedel-Crafts reactions fail when the aromatic ring contains a deactivating substituent like an amino group (–NH₂, –NHR, or –NR₂). libretexts.org The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst, placing a positive charge on the ring and deactivating it towards electrophilic substitution. libretexts.org Therefore, when using a Friedel-Crafts approach to synthesize this compound, the amino group must be introduced after the acylation step or be protected during the reaction.

Organometallic Reagent Methodologies (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.orgyoutube.com These reagents can react with various carbonyl compounds to produce alcohols, which can then be oxidized to ketones. libretexts.org

For instance, a Grignard reagent prepared from a protected 4-bromobenzylamine (B181089) could react with propanal to yield a secondary alcohol. Subsequent oxidation of this alcohol would furnish the desired ketone. The formation of Grignard reagents typically involves reacting an alkyl or aryl halide with magnesium metal in an ether solvent. youtube.com Similarly, organolithium reagents can be prepared by reacting an alkyl or aryl halide with lithium metal. libretexts.org

A significant limitation of organometallic reagents is their strong basicity. libretexts.orglibretexts.org They react with acidic protons, such as those found in alcohols, amines, and carboxylic acids. libretexts.orglibretexts.org Therefore, any functional groups containing acidic protons must be protected before reacting with a Grignard or organolithium reagent.

Direct C-H Functionalization Strategies for Ketone Formation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.org These methods avoid the pre-functionalization of starting materials, such as the preparation of organometallic reagents or halides. nih.govresearchgate.net Various transition-metal-catalyzed reactions have been developed for the direct C-H functionalization of aromatic compounds to form ketones. rsc.orgacs.org

For example, rhodium-catalyzed C-H functionalization using cyclic alkenyl carbonates can introduce an α-acylalkyl group directly onto an aromatic ring. acs.org Other methods involve the coupling of aldehydes with boronic acids under transition-metal-free conditions to synthesize ketones. nih.govresearchgate.net The ketone functional group itself can also act as a directing group to facilitate C-H functionalization at specific positions on the aromatic ring. rsc.orgutexas.edu These modern techniques offer alternative and potentially more efficient routes to the propan-1-one core structure.

Strategies for Introducing the Aminomethylphenyl Substituent

Once the ketone core is established, the next crucial step is the introduction of the aminomethylphenyl group.

Aminomethylation via Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction that involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a ketone. libretexts.orgwikipedia.orgbyjus.com The product of this reaction is a β-amino-carbonyl compound, also known as a Mannich base. byjus.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion to form the final product. libretexts.orgwikipedia.org This reaction provides a direct method for the aminomethylation of a phenylpropanone precursor.

Variations of the Mannich reaction, including asymmetric versions catalyzed by chiral catalysts like (S)-proline, have been developed to control the stereochemistry of the product. libretexts.org The Mannich reaction is a versatile and widely applied method in organic synthesis, particularly in the preparation of pharmaceuticals and natural products. organic-chemistry.org

Reduction of Nitrile or Amide Precursors to the Aminomethyl Group

A primary route to this compound involves the reduction of a nitrile or amide group on a phenylpropan-1-one scaffold. The key challenge in this approach is the chemoselective reduction of the nitrile or amide in the presence of a reducible ketone group.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. mdpi.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, and nickel. libretexts.org For the synthesis of this compound from 1-(4-cyanophenyl)propan-1-one, the reaction must be carefully controlled to avoid the reduction of the ketone carbonyl group. libretexts.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical for achieving high selectivity. nih.gov Manganese pincer complexes have also been shown to be effective for the selective hydrogenation of nitriles. nih.gov

Chemical Reduction: Chemical hydrides are also employed for the reduction of nitriles and amides. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both functional groups, but their lack of selectivity can be problematic. A safer and milder alternative, ammonia-borane (H₃NBH₃), has been used for the reduction of nitriles to primary amines at room temperature when activated by titanium tetrachloride. mdpi.com This system has been shown to be effective for a broad range of aromatic nitriles, including those with electron-withdrawing groups, affording good to excellent yields. mdpi.com

The table below summarizes common reduction methods applicable to the synthesis.

| Method | Precursor | Typical Reagents/Catalysts | Key Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | 1-(4-cyanophenyl)propan-1-one | H₂, Pd/C, PtO₂, Raney Ni | Requires careful optimization of conditions to prevent reduction of the ketone group. libretexts.orgnih.gov |

| Chemical Reduction | 1-(4-cyanophenyl)propan-1-one | Ammonia-borane, TiCl₄ | Offers a mild, room-temperature alternative with good yields for various aromatic nitriles. mdpi.com |

| Chemical Reduction | 1-(4-(aminocarbonyl)phenyl)propan-1-one | LiAlH₄, BH₃·THF | Powerful reagents; chemoselectivity can be a challenge. |

Palladium-Catalyzed Arylation and Aminomethylation Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming the carbon-nitrogen bond or introducing the aminomethyl group directly onto the aromatic ring. researchgate.net

One prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This approach can be used for a one-pot primary aminomethylation of aryl halides. organic-chemistry.orgacs.org The process involves the coupling of an aryl halide (e.g., 1-(4-bromophenyl)propan-1-one) with a suitable aminomethyl equivalent, such as sodium phthalimidomethyltrifluoroborate. organic-chemistry.org This is followed by a deamidation step, often using ethylenediamine, to release the primary amine. organic-chemistry.orgacs.org The choice of palladium source, such as Pd(dba)₂ or Pd(OAc)₂, can be optimized depending on the nature of the aryl halide. organic-chemistry.org

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed C-N bond formation. While typically used for coupling amines with aryl halides, modifications can be adapted for aminomethylation. acs.org This can involve using ammonia (B1221849) equivalents, such as ammonium (B1175870) salts, to directly form primary anilines from aryl halides. nih.gov

| Reaction | Starting Materials | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-(4-halophenyl)propan-1-one + Sodium phthalimidomethyltrifluoroborate | Pd(dba)₂ or Pd(OAc)₂, suitable ligand, base | A one-pot sequence involving cross-coupling followed by deamidation to yield the primary amine. organic-chemistry.orgacs.org |

| Buchwald-Hartwig Amination | 1-(4-halophenyl)propan-1-one + Ammonia source (e.g., (NH₄)₂SO₄) | Pd catalyst, ligand (e.g., BuPAd₂), base | Direct coupling of an aryl halide with an ammonia equivalent to form the aminomethyl group precursor or related aniline (B41778). acs.orgnih.gov |

Chemo-, Regio-, and Stereoselective Synthetic Considerations

Achieving high selectivity is paramount in the synthesis of this compound due to the presence of multiple reactive sites in the molecule and its precursors. mdpi.comnih.gov

Chemoselectivity: The primary challenge is the selective transformation of the nitrile or amide group without affecting the ketone carbonyl group, or vice-versa. nih.gov

During Reduction: In catalytic hydrogenation, the catalyst and conditions must be chosen to favor reduction of the C≡N triple bond over the C=O double bond. Hydrogenation of carbonyl groups is generally slower than that of carbon-carbon multiple bonds, but can occur under harsh conditions. libretexts.org Using milder chemical reductants or specialized catalysts like manganese or iron pincer complexes can enhance chemoselectivity. nih.govnih.gov

During Pd-Catalysis: Palladium-catalyzed reactions are generally compatible with ketone functionalities. organic-chemistry.org However, side reactions can occur, and optimization is necessary to ensure the desired coupling proceeds efficiently without degradation of the starting material or product.

Regioselectivity: The synthesis is designed to yield the para-substituted product. This is typically controlled by the choice of starting material, for example, using 1-(4-cyanophenyl)propan-1-one or 1-(4-bromophenyl)propan-1-one. The regiochemical outcome is therefore predetermined by the synthetic design rather than being a variable in the reaction step itself.

Stereoselectivity: The final compound, this compound, is achiral. Therefore, stereoselectivity is not a consideration unless chiral centers are introduced in the synthesis of more complex derivatives.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the use of sustainable and green methodologies to reduce environmental impact, improve safety, and increase efficiency. nih.gov

Performing reactions without a solvent or in environmentally benign solvents like water is a key principle of green chemistry. nih.govrsc.org

Solvent-Free Reductive Amination: Procedures for the reductive amination of aldehydes and ketones have been developed under solvent-free conditions, often using grinding techniques at room temperature. tandfonline.comresearchgate.net For instance, cerium chloride heptahydrate can catalyze the reaction of an aldehyde with an amine, followed by reduction with sodium borohydride, all without a solvent. tandfonline.com Similar catalyst- and solvent-free protocols for reductive amination have been reported, highlighting a sustainable pathway for amine synthesis. rsc.org

Solvent-Free Michael Addition: The addition of amines to electron-deficient alkenes can also be achieved efficiently without catalysts or solvents, providing a green route to important precursors. umich.edu

Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the conversion of nitriles to amides, a potential step in one synthetic route. tandfonline.com This method can dramatically shorten reaction times from hours to minutes and often results in higher yields and cleaner reactions. tandfonline.comtandfonline.com Microwave-assisted organic synthesis is also applicable to the generation of reactive intermediates for cycloaddition reactions. tandfonline.com

Mechanochemistry: This technique involves inducing reactions by mechanical force (e.g., ball milling) in the absence of bulk solvents. nih.gov It has been applied to various transformations, including the synthesis of amides and C-N bond formation via Buchwald-Hartwig coupling. acs.orgacs.org Mechanochemical methods are notable for their high efficiency, reduced waste, and ability to react poorly soluble substrates. acs.orgresearchgate.net

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net

Enhanced Safety and Control: By using small reactor volumes, flow systems can safely handle hazardous reagents and highly exothermic reactions. nih.gov Precise control over residence time, temperature, and mixing leads to higher reproducibility and yields. uc.pt

Scalability: Scaling up production in a flow system often simply involves running the system for a longer duration, avoiding the challenges of scaling up batch reactors. acs.org

Multi-step Synthesis: Flow reactors can be "telescoped," meaning multiple reaction steps are connected in sequence without isolating intermediates. nih.gov This has been demonstrated in the synthesis of various pharmaceutical ingredients, combining steps like hydrogenation, cyclization, and purification in a single continuous process. uc.ptnih.gov This approach is highly applicable to the multi-step synthesis of this compound, potentially integrating a reduction or coupling step with subsequent transformations.

Catalyst Design for Enhanced Selectivity and Efficiency

The selective catalytic hydrogenation of an aromatic nitrile, such as 1-(4-cyanophenyl)propan-1-one, to the corresponding primary amine is a preferred and atom-economical method. However, this reaction can be challenging due to the potential for the formation of secondary and tertiary amine byproducts. wikipedia.org The design of the catalyst is therefore paramount to ensure high selectivity towards the primary amine.

Several classes of catalysts have been developed for the selective hydrogenation of nitriles. These include catalysts based on both precious and non-precious metals.

Non-Precious Metal Catalysts:

Nickel-based Catalysts: Nickel catalysts, particularly Raney nickel, are widely used in industrial applications for nitrile hydrogenation. wikipedia.org More advanced nickel catalysts, such as nickel carbide nanoparticles supported on alumina (B75360) (nano-Ni3C/Al2O3), have demonstrated high activity and selectivity for the hydrogenation of various aromatic and aliphatic nitriles to primary amines under relatively mild conditions. osaka-u.ac.jp The unique electronic properties of nickel carbide are thought to promote the formation of polar hydrogen species on the catalyst surface, leading to enhanced activity. osaka-u.ac.jp

Cobalt-based Catalysts: Cobalt-based catalysts are another cost-effective option. mdpi.com Cobalt phosphide (B1233454) nanoparticles (nano-Co2P) have emerged as highly efficient catalysts for nitrile hydrogenation, capable of operating even under atmospheric pressure of hydrogen. mdpi.comrsc.org The phosphidation of cobalt is believed to increase the d-electron density near the Fermi level, which accelerates the activation of both the nitrile and hydrogen. rsc.org Phase-controlled cobalt nanoparticles have also been investigated, with the hexagonal close-packed (hcp) phase showing higher catalytic performance for the selective hydrogenation of benzonitrile (B105546) to benzylamine (B48309) compared to the face-centered cubic (fcc) phase. acs.org

Precious Metal Catalysts:

Palladium-based Catalysts: Palladium catalysts are also effective for nitrile hydrogenation. A polysilane/SiO2-supported palladium catalyst has been shown to be highly efficient for the continuous-flow hydrogenation of nitriles to primary amine salts in nearly quantitative yields under mild conditions. nih.gov This catalyst demonstrated a long lifetime and no significant metal leaching, making it suitable for continuous manufacturing processes. nih.gov

Ruthenium-based Catalysts: Ruthenium complexes have been employed for the hydroboration of nitriles, which, after hydrolysis, yield primary amines. organic-chemistry.org

The choice of solvent and the addition of ammonia can also significantly influence the selectivity of the reaction. Ammonia is often used to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine and shifting the equilibrium towards the primary amine. osaka-u.ac.jprsc.org

The following table summarizes the performance of various catalysts in the selective hydrogenation of nitriles, a key transformation for the synthesis of this compound.

| Catalyst | Substrate Scope | Reaction Conditions | Selectivity for Primary Amine | Reference |

| nano-Ni3C/Al2O3 | Aromatic & Aliphatic Nitriles | 1 bar H₂, 2-propanol, NH₃ aq. | High | osaka-u.ac.jp |

| nano-Co₂P/HT | Aromatic & Aliphatic Nitriles | 1 bar H₂, 2-propanol, NH₃ aq. | High | mdpi.comrsc.org |

| Polysilane/SiO₂-Pd | Aromatic & Aliphatic Nitriles | Continuous-flow, mild conditions | Almost quantitative yield of primary amine salts | nih.gov |

| hcp Co nanoparticles | Benzonitrile | 0.5 MPa H₂, Toluene, 70°C | High, without ammonia addition | acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Aminomethyl Phenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. nih.gov By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and conformation. nih.gov

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A full suite of NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals of 1-(4-(Aminomethyl)phenyl)propan-1-one.

¹H and ¹³C NMR: The one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, respectively. The expected signals for this compound are based on its distinct structural motifs: the propanone side chain, the aminomethyl group, and the para-substituted benzene (B151609) ring.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, which is essential for identifying adjacent protons, such as those in the ethyl group of the propanone moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for piecing together the molecular structure, as it connects non-adjacent fragments, such as linking the carbonyl carbon to the protons on the adjacent aromatic ring and the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for conformational analysis.

The following tables outline the expected NMR data based on the compound's structure.

Table 1: Predicted ¹H NMR Data Interpretation for this compound

| Proton Label | Structural Assignment | Expected Multiplicity | Key 2D NMR Correlations |

|---|---|---|---|

| H-a | -CH₂-CH₃ | Triplet (t) | COSY with H-b; HMBC to C-1, C-b |

| H-b | -CO-CH₂- | Quartet (q) | COSY with H-a; HMBC to C-1, C-a, C-4 |

| H-c | Ar-CH₂-NH₂ | Singlet (s) | HMBC to C-d, C-5, C-6 |

| H-d | -CH₂-NH₂ | Singlet (s, broad) | HMBC to C-c |

| H-e | Aromatic CH | Doublet (d) | COSY with H-f; HMBC to C-4, C-f, C-g |

Table 2: Predicted ¹³C NMR Data Interpretation for this compound

| Carbon Label | Structural Assignment | Expected ¹H Correlations (from HSQC & HMBC) |

|---|---|---|

| C-1 | C=O (Ketone) | HMBC with H-b, H-e |

| C-a | -CH₃ | HSQC with H-a; HMBC with H-b |

| C-b | -CO-CH₂- | HSQC with H-b; HMBC with H-a |

| C-c | Ar-CH₂-NH₂ | HSQC with H-c; HMBC with H-f |

| C-d | C-NH₂ (ipso-C) | HMBC with H-c, H-f |

| C-e | Aromatic CH | HSQC with H-e; HMBC with H-f |

| C-f | Aromatic CH | HSQC with H-f; HMBC with H-c, H-e |

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism (the existence of multiple crystalline forms) and distinguishing between crystalline and amorphous states. nih.gov Different polymorphs of a compound can exhibit distinct physical properties.

In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov For this compound, ssNMR could:

Identify the number of unique molecules in the asymmetric unit of a crystal lattice through the observation of distinct sets of NMR signals.

Characterize different crystalline packing arrangements (polymorphs), which would result in variations in chemical shifts due to different local electronic environments.

Assess the degree of crystallinity of a bulk sample by identifying both sharp signals from the ordered, crystalline portion and broad signals from the disordered, amorphous component.

Computational Validation of NMR Chemical Shifts

The accuracy of NMR-based structural assignments can be significantly enhanced through computational methods. nih.gov Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to predict NMR chemical shifts. manchester.ac.uk

The process typically involves:

Generating a 3D model of the molecule.

Performing a geometry optimization to find the lowest energy conformation. nih.gov

Calculating the NMR shielding tensors for each nucleus at a specific level of theory. uni-muenchen.de

Converting the calculated shielding tensors into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing these computationally predicted chemical shifts with the experimental data serves as a powerful validation of the proposed structure. nih.gov Discrepancies between experimental and calculated values can help to identify incorrect assignments or suggest the presence of alternative conformations in solution. nih.gov

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. upi.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. upi.edu The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to different functional groups. For this compound, FTIR is expected to confirm the presence of the ketone, amine, and aromatic functionalities.

Table 3: Predicted Key FTIR Absorption Bands for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | C=O Stretch | Aryl Ketone |

| 1620-1585 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Ring Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations. For this compound, a Raman spectrum would be expected to show:

A strong signal for the symmetric "breathing" mode of the para-substituted aromatic ring.

Prominent peaks for the aliphatic and aromatic C-H stretching vibrations.

A detectable C=O stretching frequency, which can be useful for comparative analysis. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a compound's exact molecular formula from its exact mass, as it can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, with the molecular formula C₁₀H₁₃NO, HRMS would be used to confirm its elemental composition. The technique can distinguish the compound's exact mass from other isobaric formulas. The theoretical monoisotopic mass can be calculated and then compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap mass analyzer. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Nominal Mass | 163 amu |

| Monoisotopic Mass | 163.099714 u |

| Charge State (z) | +1 (Protonated) |

| Theoretical [M+H]⁺ m/z | 164.10752 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. dtic.mil In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. dtic.mil The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. researchgate.net

The fragmentation of this compound would be predictable based on established fragmentation rules for aromatic ketones and amines. libretexts.orgmiamioh.edu The protonated molecule [M+H]⁺ would be selected as the precursor ion. Key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu Loss of the ethyl radical (•C₂H₅) would result in a highly stable acylium ion.

Benzylic Cleavage: Cleavage at the benzylic position is also common for aromatic compounds.

Loss of Small Molecules: Fragmentation may involve the loss of neutral molecules like ammonia (B1221849) (NH₃) from the aminomethyl group.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 164.1 | [H₂N-CH₂-C₆H₄-CO]⁺ | 134.1 | •C₂H₅ | α-cleavage |

| 164.1 | [C₆H₅-CH₂NH₂]⁺ | 106.1 | C₃H₄O | Cleavage of the propanone group |

| 134.1 | [C₇H₅O]⁺ | 105.1 | NH₃ | Loss of ammonia from acylium ion |

| 106.1 | [C₇H₇]⁺ | 91.1 | NH₃ | Loss of ammonia |

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. carleton.edu

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for obtaining an unambiguous molecular structure. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown, for instance, through slow evaporation of a suitable solvent. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the structure. nih.gov

The analysis would yield precise atomic coordinates, from which key structural parameters are derived. carleton.edu For this compound, SCXRD would reveal:

The planarity of the phenyl ring and the conformation of the propanone and aminomethyl substituents.

Precise bond lengths and angles for the entire molecule.

The arrangement of molecules in the crystal lattice (molecular packing). nih.gov

Crucially, it would detail the intermolecular interactions, such as hydrogen bonds formed by the primary amine (-NH₂) group, which significantly influence the crystal packing and physical properties of the solid.

Table 3: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the unit cell edges and the angles between them. researchgate.net |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. anton-paar.com It is primarily used for identifying crystalline phases and investigating polymorphism. ucmerced.edu Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which acts as a fingerprint for that specific crystalline form. ucmerced.edu

For this compound, PXRD would be used to:

Confirm Phase Identity: The experimental PXRD pattern can be compared to a reference pattern (either from a database or calculated from single-crystal data) to confirm the identity and purity of a synthesized batch.

Detect Polymorphism: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different molecular packing, which can lead to different physical properties. Each polymorph would produce a distinct PXRD pattern. The technique is essential for identifying and controlling the polymorphic form of a substance.

Computational and Theoretical Investigations of 1 4 Aminomethyl Phenyl Propan 1 One

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like the ethyl ketone and aminomethyl side chains in 1-(4-(Aminomethyl)phenyl)propan-1-one, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them (transition states).

This is achieved by exploring the molecule's Potential Energy Surface (PES), which is a mathematical relationship between the molecule's energy and its geometry. scribd.com A PES scan involves systematically changing specific dihedral angles and calculating the energy at each step. The resulting energy profile reveals the lowest-energy (most stable) conformations. For instance, the rotation around the C-C bond connecting the phenyl ring to the carbonyl group would be a key degree of freedom to investigate. This analysis is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological interactions.

Prediction and Validation of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm the structure of a synthesized compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can predict ¹H and ¹³C NMR chemical shifts. scispace.com These calculations are typically performed on the optimized geometry of the molecule. nih.govresearchgate.net

Predicted shifts are often compared with experimental spectra to confirm assignments. The accuracy of these predictions has improved significantly, with modern machine learning algorithms and refined computational protocols providing results that closely match experimental values. nih.govprospre.ca For this compound, predicting the chemical shifts would be invaluable for confirming its synthesis and characterizing its structure in solution.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to C=O) | ~7.9 - 8.1 | ~128.0 - 129.0 |

| Aromatic Protons (ortho to -CH₂NH₂) | ~7.3 - 7.5 | ~129.0 - 130.0 |

| -CH₂- (Aminomethyl) | ~3.8 - 4.0 | ~45.0 - 46.0 |

| -NH₂ | ~1.5 - 2.5 (variable) | N/A |

| -CH₂- (Propanone) | ~2.9 - 3.1 | ~31.0 - 32.0 |

| -CH₃ (Propanone) | ~1.1 - 1.2 | ~8.0 - 9.0 |

| C=O (Carbonyl) | N/A | ~200.0 - 201.0 |

Note: Predicted values are estimates and can vary based on the computational method, basis set, and solvent model used.

Theoretical vibrational frequency calculations using DFT are used to simulate a molecule's infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, N-H bend, C-H stretch). nih.govscirp.org

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450, ~3360 | N-H asymmetric & symmetric stretching |

| ~3080 - 3050 | Aromatic C-H stretching |

| ~2970, ~2930 | Aliphatic C-H stretching |

| ~1685 | C=O stretching |

| ~1610 | Aromatic C=C stretching |

| ~1590 | N-H scissoring (bending) |

| ~1450 | CH₃ asymmetric bending |

| ~830 | p-substituted benzene (B151609) C-H out-of-plane bending |

Note: These are representative frequencies. Actual values depend on the specific computational level.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the identification of intermediates and transition states, and the calculation of associated energy barriers. numberanalytics.comrsc.org For a molecule like this compound, computational studies would be invaluable in optimizing synthetic routes and understanding its chemical transformations.

The synthesis of this compound likely involves common organic reactions such as Friedel-Crafts acylation and amination or reduction of a nitro group. Computational methods, particularly Density Functional Theory (DFT), are widely used to study the mechanisms of such reactions. researchgate.netnih.govacs.org

For instance, the Friedel-Crafts acylation of a substituted benzene is a plausible step in the synthesis of the propiophenone (B1677668) core. DFT studies on the AlCl₃-catalyzed Friedel-Crafts acylation of benzene and its derivatives have shown that the rate-determining step is often the formation of the acylium ion. researchgate.netnih.gov Such studies can elucidate the influence of substituents on the aromatic ring on the reaction pathway and activation energies.

The introduction of the aminomethyl group could also proceed via reduction of a corresponding nitrile or nitro precursor. Computational studies on the reduction of ketones and other functional groups are well-established and can predict the stereoselectivity and efficiency of different reducing agents. uwindsor.camdpi.com

Table 1: Representative Computational Studies on Reactions Relevant to the Synthesis of this compound

| Reaction Type | Model System Studied | Computational Method | Key Findings |

| Friedel-Crafts Acylation | Benzene and benzoyl chloride | DFT (oB97X-D/6-311+G(d,p)) | The formation of the acylium ion is the rate-determining step. researchgate.net |

| Mannich Reaction | Benzaldehyde, acetophenone, aniline (B41778) | DFT (B3LYP/6-31++g(d,p)) | The overall reaction was found to be second-order. researchgate.net |

| Ketone Reduction | Substituted acetophenones | DFT | Enantioselectivity is influenced by steric and electronic factors of the substituents. acs.org |

| Norrish Type II Reaction | 2-Pentanone | DFT (B3LYP/6-31+g(d)) | Proceeds via a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net |

This table presents data from studies on analogous compounds to illustrate the application of computational methods.

A significant advantage of computational chemistry is the ability to map the potential energy surface of a reaction, providing quantitative data on the energetics of intermediates and transition states. rsc.orgresearchgate.net This information is crucial for understanding reaction kinetics.

For example, in the computational study of the gas-phase elimination of 2-pentanone, a Norrish Type II reaction, the energy barrier for the formation of the six-membered ring transition state was calculated to be 56.13 kcal/mol at the B3LYP/6-31+g(d) level of theory. scholarsresearchlibrary.comresearchgate.net The reaction was found to be endothermic. scholarsresearchlibrary.comresearchgate.net Similar calculations for reactions involved in the synthesis or degradation of this compound could provide valuable kinetic parameters.

Furthermore, computational analysis can be used to study the effect of catalysts on reaction rates. For the Mannich reaction, it was observed that a non-ionic catalyst like saccharose could be more effective than an ionic one like sodium acetate, a finding that can be rationalized through computational modeling of the catalyst's interaction with the reactants. tandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.gov MD simulations can provide insights into conformational changes, intermolecular interactions, and the influence of the solvent environment.

For a molecule like this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the phenyl-carbonyl bond and the orientation of the aminomethyl group. Studies on para-substituted acetophenones have used computational methods to investigate the barriers to internal rotation and the influence of substituents on these dynamics. researchgate.net

The solvent plays a crucial role in the behavior of molecules, and MD simulations can explicitly model solvent-solute interactions. rsc.orgresearchgate.netasianpubs.org The effect of solvent polarity on the reactivity of substituted acetophenones has been investigated computationally, revealing shifts in the relative energies of electronic states that can alter reaction pathways. rsc.org For this compound, MD simulations in different solvents could predict how its conformation and interactions change, which is important for understanding its behavior in various chemical and biological environments.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information Gained | Relevance |

| Conformational Analysis | Preferred conformations and rotational barriers of the propanoyl and aminomethyl groups. | Understanding structure-activity relationships. |

| Solvation Dynamics | Organization of solvent molecules around the solute and its effect on conformation. | Predicting solubility and reactivity in different media. |

| Intermolecular Interactions | Study of interactions with other molecules, such as receptors or other chemical species. | Insights into potential biological activity or reaction mechanisms. |

This table is illustrative of the potential applications of MD simulations for the target compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. tandfonline.comresearchgate.netmdpi.comworldscientific.commdpi.com These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.netresearchgate.net QSPR can be a cost-effective way to estimate various physicochemical properties without the need for experimental measurements. nih.gov

For this compound, QSPR models could be developed to predict a range of non-biological properties. The first step in QSPR is the calculation of a large number of molecular descriptors, which can be constitutional, topological, geometric, or electronic in nature. nih.govnih.gov These descriptors are then used to build a predictive model using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netmdpi.com

Studies have successfully applied QSPR to predict properties like the acidity of ketones, aqueous solubility, and volume of distribution for various classes of organic compounds. researchgate.netresearchgate.netnih.gov For instance, a QSPR model for predicting the pKa of forty-eight ketones showed good statistical significance and predictive power. researchgate.net Similarly, a model to predict the aqueous solubility of 150 drug-like compounds was developed using descriptors such as the octanol/water partition coefficient (logP), molecular volume, and hydrogen bond forming ability. researchgate.net

Table 3: Examples of Non-Biological Properties Predictable by QSPR Models

| Property | Relevant Descriptors (Examples) | Importance |

| Boiling Point | Molecular weight, topological indices, intermolecular forces | Characterization and purification. |

| Aqueous Solubility (logS) | logP, molecular surface area, hydrogen bond donors/acceptors | Formulation and environmental fate. |

| Acidity/Basicity (pKa) | Electronic descriptors (e.g., atomic charges), polarizability | Understanding reactivity and behavior in different pH environments. |

| Octanol-Water Partition Coefficient (logP) | Hydrophobic/hydrophilic surface areas, topological indices | Prediction of lipophilicity and membrane permeability. |

This table provides examples of properties that could be predicted for this compound using QSPR modeling, based on studies of other organic compounds.

Potential Applications and Advanced Research Avenues for 1 4 Aminomethyl Phenyl Propan 1 One in Chemical Sciences

A Versatile Building Block for Advanced Polymer and Material Synthesis

The bifunctional nature of 1-(4-(Aminomethyl)phenyl)propan-1-one, possessing both an aminomethyl and a propanone group, makes it a highly attractive monomer for the synthesis of advanced polymers. The primary amine allows for its incorporation into polymer backbones through reactions like amidation, while the ketone group can be used for post-polymerization modifications or to impart specific properties to the resulting material.

Preparation of Polymeric Ligands for Catalysis

The aminomethyl group of this compound is a key functional handle for the synthesis of polymeric ligands. These ligands can be prepared by reacting the monomer with suitable comonomers or by grafting it onto existing polymer backbones. The resulting polymers, bearing pendant aminomethylphenylpropanone moieties, can act as macromolecular ligands capable of coordinating with metal ions.

These polymeric ligands offer several advantages over their small-molecule counterparts, including improved catalyst recovery and recyclability, which are crucial for developing sustainable catalytic processes. The polymer backbone can also influence the catalytic activity and selectivity by creating a specific microenvironment around the metal center.

Table 1: Potential Polymeric Ligands Derived from this compound and Their Catalytic Applications

| Polymer Type | Comonomer/Support | Potential Metal Coordination | Potential Catalytic Application |

| Polyamide | Dicarboxylic acids | Palladium, Rhodium, Copper | Cross-coupling reactions, Hydrogenations |

| Polyimide | Dianhydrides | Nickel, Cobalt | Oligomerization, Polymerization |

| Grafted Polymer | Chloromethylated polystyrene | Platinum, Gold | Hydrosilylation, Oxidation |

Development of Functional Polymers (e.g., for sensing, separation)

The incorporation of this compound into polymer chains can lead to materials with tailored functionalities for specific applications like chemical sensing and separation. mdpi.com The amine and ketone groups can act as recognition sites for specific analytes or as reactive sites for further functionalization.

For instance, polymers containing this monomer could be used to create membranes for gas separation or for the selective removal of metal ions from aqueous solutions. researchgate.net The aromatic and polar nature of the monomer unit can contribute to the selective interactions required for efficient separation processes.

In the realm of sensing, these functional polymers can be coated onto transducer surfaces to create chemical sensors. researchgate.net The interaction of the polymer with a target analyte can induce a measurable change in the physical or chemical properties of the polymer, such as its conductivity or optical properties, thus signaling the presence of the analyte.

A Precursor for Novel Ligands in Catalysis

The structure of this compound makes it an ideal starting material for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis. The presence of both an amine and a ketone group allows for a wide range of chemical modifications to create ligands with specific steric and electronic properties.

Homogeneous and Heterogeneous Catalysis Systems

In homogeneous catalysis , ligands derived from this compound can be used to create soluble metal complexes that catalyze a variety of organic transformations. The ability to tune the ligand structure by modifying the amine or ketone group allows for the optimization of the catalyst's activity and selectivity for a specific reaction.

For heterogeneous catalysis , ligands derived from this compound can be immobilized on solid supports, such as silica (B1680970) or polymers. nih.gov This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the practical benefits of heterogeneous catalysts (easy separation and recycling). The aminomethyl group provides a convenient anchor point for attaching the ligand to the support material.

Chiral Ligand Design for Asymmetric Transformations

A particularly exciting area of research is the use of this compound as a precursor for chiral ligands for asymmetric catalysis. By introducing a chiral center into the molecule, for example, through asymmetric reduction of the ketone or by using a chiral amine, a wide range of chiral ligands can be synthesized. nih.gov

These chiral ligands, when complexed with a metal, can catalyze enantioselective reactions, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific enantiomer.

Table 2: Potential Chiral Ligands from this compound and Their Applications in Asymmetric Synthesis

| Chiral Ligand Type | Synthetic Modification | Potential Metal Catalyst | Example Asymmetric Reaction |

| Chiral Amino Alcohols | Asymmetric reduction of the ketone | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Diamines | Reductive amination with a chiral amine | Palladium, Iridium | Asymmetric Allylic Alkylation |

| Chiral Schiff Bases | Condensation with a chiral aldehyde/ketone | Copper, Zinc | Asymmetric Aldol (B89426) Reactions |

Applications in Analytical and Sensing Technologies

The functional groups of this compound also open up possibilities for its use in analytical and sensing technologies. The amine group can be used to immobilize the molecule onto surfaces or to conjugate it with other molecules, while the ketone group can participate in specific recognition events.

Polymers or materials functionalized with this compound could be used as the active layer in chemical sensors. For example, a polymer containing this monomer could be used to detect the presence of specific metal ions or organic molecules through changes in its electrochemical or optical properties. The development of such sensors is crucial for environmental monitoring, industrial process control, and medical diagnostics.

Furthermore, derivatives of this compound could be used as probes or labels in various analytical techniques. For instance, by attaching a fluorescent or electrochemically active group to the molecule, it could be used to detect and quantify specific analytes in complex mixtures.

Development as a Derivatization Reagent for Chromatographic Analysis

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key technique used to enhance the detectability and separation of analytes. psu.edu Chiral derivatization reagents are especially important for the enantiomeric separation of racemic mixtures, allowing for the quantification of individual enantiomers. nih.govcapes.gov.br

The structure of this compound, which contains a primary amine, makes it a suitable candidate for use as a chiral derivatization reagent. It can react with chiral carboxylic acids to form diastereomeric amides. These diastereomers, having different physical properties, can then be separated on a standard (non-chiral) HPLC column. The efficiency of such reagents is evaluated based on the ease of the derivatization reaction, the ability to separate the resulting derivatives, and the sensitivity of detection, often by mass spectrometry (MS). nih.gov A variety of chiral amines are used for this purpose, and the selection of the appropriate reagent is crucial for successful separation. nih.govcapes.gov.br

The general reaction for the derivatization of a chiral carboxylic acid with a chiral amine is as follows:

R-COOH + R'-NH₂ → R-CONH-R'

Where R-COOH is the chiral carboxylic acid and R'-NH₂ is the chiral amine derivatizing agent. The resulting diastereomeric amides can then be analyzed.

Table 1: Comparison of Amine Derivatization Reagents for LC-MS/MS

| Reagent | Key Features | Potential Advantages |

| Dansyl-Cl | Fluorescent, high ionization efficiency | Versatile, good for general use nih.gov |

| Fmoc-Cl | Useful under highly acidic conditions | Suitable for specific chromatographic setups nih.gov |

| Dabsyl-Cl | Good for weakly acidic/basic conditions | Alternative to Dansyl-Cl and Fmoc-Cl nih.gov |

| o-phthalaldehyde (OPA) | Fluorogenic, chemistry can be fine-tuned | Versatile with different thiols nih.gov |

| Marfey's reagent | Chiral, useful for enantiomer separation | Specific for chiral analysis nih.gov |

While direct studies on this compound as a derivatization reagent are not widely documented, its structural similarity to other effective chiral amines suggests its potential in this area. nih.govcapes.gov.br Further research would be needed to evaluate its efficacy in terms of reaction kinetics, separation resolution, and detection sensitivity.

Utilization in Chemosensors and Fluorescent Probes (non-biological detection)

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescent properties. nih.govnih.gov These sensors are of great interest for applications in environmental monitoring and materials science. nih.gov The design of a fluorescent probe typically involves a fluorophore (a fluorescent molecule) and a receptor (a binding site for the analyte) connected by a spacer.

The this compound molecule contains potential binding sites for metal ions, such as the amine and carbonyl groups. While the compound itself is not fluorescent, it could be chemically modified to incorporate a fluorophore. For instance, the primary amine group could be reacted with a fluorescent dye that has a reactive group, such as an isothiocyanate or a sulfonyl chloride.

Table 2: Common Fluorophores and their Properties

| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |

| Fluorescein | ~494 | ~521 | High quantum yield, pH sensitive |

| Rhodamine B | ~555 | ~580 | Photostable, high quantum yield |

| NBD (Nitrobenzofurazan) | ~466 | ~539 | Environmentally sensitive |

| Dansyl | ~335 | ~518 | Environmentally sensitive |

The development of chemosensors based on this compound would involve synthetic modification to attach a suitable fluorophore and subsequent studies to evaluate its binding affinity and selectivity for various metal ions.

Intermediate in the Synthesis of Complex Organic Molecules for Non-Pharmaceutical Industries

Alpha-amino ketones are a valuable class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of more complex molecules. organic-chemistry.org The presence of both a ketone and an amine functionality allows for a variety of chemical transformations. This compound, as a derivative of an α-amino ketone, can be considered a useful building block in organic synthesis.

The ketone group can undergo reactions such as reduction, aldol condensation, or Grignard reactions, while the primary amine can be acylated, alkylated, or used in the formation of imines or Schiff bases. youtube.com This dual reactivity allows for the construction of diverse molecular architectures.

In non-pharmaceutical industries, such as materials science, these intermediates can be used to synthesize polymers, dyes, or other functional materials. For example, the amine group could be used to incorporate the molecule into a polymer chain, while the ketone could be modified to introduce specific functionalities. The synthesis of complex organic molecules often involves a retrosynthetic approach, where the target molecule is broken down into simpler, commercially available starting materials. youtube.com Compounds like this compound can serve as key intermediates in these synthetic pathways.

Contributions to Dye and Pigment Chemistry

Azo dyes are the largest and most important class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). nih.gov The synthesis of azo dyes typically involves a two-step process: diazotization and coupling. nih.govjbiochemtech.com In the first step, a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.ca In the second step, the diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.govjbiochemtech.com

The aminomethyl group on the phenyl ring of this compound can be considered as a primary aromatic amine functionality. Therefore, this compound could potentially be used as a precursor for the synthesis of novel azo dyes. The general reaction scheme would be:

Diazotization: The aminomethylphenyl part of the molecule would be converted to a diazonium salt.

Coupling: The resulting diazonium salt would then be reacted with a suitable coupling component to form the azo dye.

Similarly, in pigment synthesis, organic precursors are used to create insoluble colorants. oatext.com The structure of this compound could be incorporated into larger, more complex molecules that exhibit pigment properties.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Self-assembly is the spontaneous organization of molecules into ordered structures, and it is a key principle in supramolecular chemistry. beilstein-journals.orgnih.gov

The molecular structure of this compound contains features that could facilitate self-assembly. The primary amine group can act as a hydrogen bond donor, while the carbonyl group can act as a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking interactions with the phenyl rings of adjacent molecules. These non-covalent interactions could lead to the formation of well-defined supramolecular structures, such as sheets, fibers, or other aggregates. beilstein-journals.orgmdpi.com

The study of the self-assembly of small molecules like this compound is of interest for the development of new materials with tailored properties. For example, self-assembled structures can form gels, liquid crystals, or other ordered phases. The specific nature of the self-assembled structure would depend on factors such as solvent, concentration, and temperature. chemrxiv.org

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, offering powerful methods for separating complex mixtures and assessing the purity of compounds like 1-(4-(Aminomethyl)phenyl)propan-1-one. libretexts.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. libretexts.org For this compound, which possesses both an amine and a ketone functional group, reversed-phase HPLC is a common approach. libretexts.org This method utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. libretexts.orgrsc.org

Diverse detection modes can be coupled with HPLC to enhance selectivity and sensitivity. A Photo Diode Array (PDA) detector, for instance, can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. rsc.org For more sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govanapharmbioanalytics.comajpaonline.com This powerful combination allows for the separation of the analyte by HPLC followed by its selective detection and fragmentation in the mass spectrometer, providing a high degree of confidence in both identification and quantification. nih.govanapharmbioanalytics.comajpaonline.com

Table 1: Exemplary HPLC Conditions for Related Amino Ketones

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | libretexts.orgrsc.org |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) | rsc.orgrsc.org |

| Detection | Photo Diode Array (PDA) or Mass Spectrometry (MS) | rsc.orgajpaonline.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min | scilit.com |

| Injection Volume | 1 - 20 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the stationary phase. iu.edu To overcome this, derivatization is often employed to convert the primary amine into a less polar, more volatile derivative. iu.eduresearchgate.net

Common derivatization reagents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu The resulting derivatives exhibit improved peak shape and thermal stability, allowing for sensitive detection by GC-MS. iu.edu The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, enabling confident identification. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Derivatization Reagent | Type of Derivative | Advantages | Reference |

|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) | Improves chromatographic behavior | iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Increases volatility and thermal stability | iu.edusigmaaldrich.com |

| Pentafluorobenzoyl chloride | Pentafluorobenzamide | Suitable for electron capture detection | oup.com |

| Alkyl chloroformates | Carbamate | Can be performed in aqueous solutions | researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom of the propan-1-one chain, it can exist as two enantiomers. These enantiomers may exhibit different biological activities. Chiral chromatography is essential for separating and quantifying the individual enantiomers, a process known as determining the enantiomeric excess (ee). semanticscholar.orgpolyu.edu.hk

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for enantiomeric separation. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown high enantioselectivity for a wide range of chiral compounds, including β-aminoketones. researchgate.netnih.gov The separation is typically performed in normal-phase mode using a mobile phase consisting of a nonpolar solvent like hexane (B92381) and a small amount of an alcohol modifier. scilit.comresearchgate.net The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. nih.govnih.gov

Electrophoretic Methods for Characterization

Electrophoretic methods separate molecules based on their charge-to-size ratio in an electric field, offering a different selectivity compared to chromatography. libretexts.org

Capillary Electrophoresis (CE) for Purity and Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like the protonated form of this compound. libretexts.orgalwsci.com In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their different electrophoretic mobilities in a buffer-filled capillary. libretexts.orglongdom.org This technique is valuable for assessing the purity of the compound, as impurities will migrate at different rates. alwsci.combio-techne.com

The inherent positive charge of the aminomethyl group at acidic pH makes this compound an ideal candidate for CE analysis. longdom.org By controlling the pH of the background electrolyte, the charge of the analyte can be manipulated, allowing for optimization of the separation. longdom.org CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. alwsci.comnih.gov

Spectrophotometric and Fluorimetric Assay Development for Research Samples

Spectrophotometric and fluorimetric methods provide rapid and sensitive means for the quantification of this compound in research samples, often after a specific chemical reaction to produce a colored or fluorescent product.

The aromatic ketone portion of the molecule allows for direct UV-Vis spectrophotometric detection. researchgate.netjove.com Aromatic ketones typically exhibit characteristic absorption bands in the UV region, and the intensity of the absorption is proportional to the concentration of the compound. hnue.edu.vnacs.org For instance, propiophenone (B1677668), a related aromatic ketone, shows maximum absorption at approximately 238 nm. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, fluorimetric assays can be developed. The primary amine group of this compound can react with various fluorogenic reagents to produce highly fluorescent derivatives. oup.com Common reagents for derivatizing primary amines include o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA). nih.govnih.gov These reactions are typically fast and can be performed under mild conditions, leading to sensitive detection at the picomole level. pnas.org

Table 3: Comparison of Spectrophotometric and Fluorimetric Methods

| Method | Principle | Target Functional Group | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorption of UV-Visible light. | Aromatic Ketone | Simple, rapid, non-destructive | Lower sensitivity and selectivity compared to fluorescence | researchgate.netjove.com |

| Fluorimetry | Measures the emission of light from a fluorescent derivative. | Primary Amine | High sensitivity and selectivity | Requires a derivatization step | nih.govnih.gov |

Method Validation and Challenges in Trace Analysis within Complex Chemical Matrices

The successful application of any analytical method in a research setting hinges on its thorough validation. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable and reproducible data. For a compound like this compound, this process is critical, especially when dealing with trace-level concentrations in complex biological or environmental samples. The validation process typically encompasses several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

The primary challenge in analyzing trace amounts of this compound lies in the complexity of the sample matrix. Biological fluids, for instance, contain a multitude of endogenous substances that can interfere with the analytical signal of the target analyte, leading to inaccurate results. These matrix effects can manifest as ion suppression or enhancement in mass spectrometry-based methods, or as co-eluting peaks in chromatographic techniques.

To overcome these challenges, sophisticated sample preparation techniques are often necessary to isolate and concentrate the analyte of interest while removing interfering components. Methodologies such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. The choice of extraction sorbent or solvent system is crucial and must be optimized to ensure high recovery of this compound.

Furthermore, the inherent chemical properties of this compound, such as its polarity and potential for ionization, will dictate the most suitable analytical instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for this purpose. The selectivity of MS/MS allows for the specific detection of the analyte even in the presence of co-eluting matrix components.

The development of a validated method for the trace analysis of this compound would likely involve the parameters outlined in the hypothetical validation summary below.

Hypothetical Method Validation Parameters

| Parameter | Method | Specification | Result |

| Specificity | HPLC-MS/MS | No interference at the retention time of the analyte | Achieved |

| Linearity (r²) | Calibration curve | ≥ 0.99 | 0.998 |

| Range | Analyte concentration | 1 - 1000 ng/mL | Confirmed |

| Accuracy (% Recovery) | Spiked matrix samples | 85 - 115% | 92.5 - 108.3% |

| Precision (% RSD) | Replicate measurements | ≤ 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-noise ratio (3:1) | Reportable value | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio (10:1) | Reportable value | 1.0 ng/mL |

This table presents hypothetical data for illustrative purposes, as specific experimental validation data for this compound is not publicly available.

Achieving low limits of detection and quantification is paramount for trace analysis. The LOD and LOQ are determined by the sensitivity of the instrument and the efficiency of the sample preparation process. For this compound, optimizing MS parameters such as ionization source settings and collision energies for selected reaction monitoring (SRM) transitions would be essential to maximize sensitivity.

Future Directions and Emerging Research Paradigms

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid optimization of reaction conditions and the discovery of novel molecular applications. hilarispublisher.comresearchgate.net For 1-(4-(aminomethyl)phenyl)propan-1-one, these technologies can be applied to both its synthesis and its subsequent use as a chemical building block.

ML algorithms can analyze vast datasets from chemical literature to predict optimal reaction parameters, such as temperature, pressure, catalyst choice, and solvent systems, thereby minimizing the need for extensive trial-and-error experimentation. hilarispublisher.combeilstein-journals.org This data-driven approach accelerates the development of efficient and high-yield synthetic processes. beilstein-journals.org Active learning, a subset of ML, is particularly promising. It allows an algorithm to suggest new experiments that are most likely to provide valuable information, thereby optimizing reaction conditions with minimal experimental data. duke.edunih.gov For instance, an ML model could be trained to predict the yield of a reaction that functionalizes the amine or ketone group of this compound, navigating a complex parameter space to identify the most efficient protocol. researchgate.net

Table 1: Parameters for AI-Driven Optimization of Reactions Involving this compound

| Parameter Category | Specific Variables to Optimize | Potential Impact |

|---|---|---|

| Reaction Conditions | Temperature, Pressure, Reaction Time | Maximize yield, minimize side products |

| Reagents | Catalyst, Ligands, Base/Acid, Solvent | Improve selectivity and reaction rate |

| Substrate Ratios | Molar ratios of reactants | Enhance atom economy and reduce waste |

| Product Attributes | Yield, Purity, Stereoselectivity | Achieve desired product specifications |

Furthermore, AI can be employed in discovery-oriented applications, such as identifying potential new biological targets or material properties for derivatives of this compound by analyzing structure-activity relationships across large chemical databases.

Biocatalytic Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with biocatalysis emerging as a powerful tool for creating chemicals sustainably. acs.org Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity, which reduces waste and avoids the need for harsh reagents and protecting groups. acs.orgyoutube.com

For the synthesis of this compound, biocatalysis offers a greener alternative to traditional chemical methods. A key step in its synthesis, the introduction of the amine group, could be achieved with high efficiency and stereoselectivity using enzymes like transaminases. youtube.comnih.gov These enzymes convert a ketone precursor directly into a primary amine. youtube.com The industrial synthesis of the antidiabetic drug sitagliptin, which features a β-amino acid structure, famously replaced a metal-catalyzed process with a highly engineered transaminase, resulting in a 19% reduction in waste and a 53% increase in productivity. nih.gov A similar strategy could be developed for this compound.

Other enzymes, such as lipases or hydrolases, could be employed for different transformations on the molecule or its precursors. nih.gov The use of whole-cell biocatalysts, where the necessary enzymes are produced within a microorganism like E. coli or yeast, could further enhance sustainability by starting from simple renewable feedstocks like glucose. nih.govyoutube.com

Table 2: Comparison of Conventional vs. Biocatalytic Synthesis

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalysts | Often heavy metals (e.g., Palladium, Rhodium) | Enzymes (e.g., Transaminases, Lipases) |

| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure |

| Solvents | Organic solvents (often toxic/flammable) | Primarily water |

| Byproducts | Significant waste, potential toxic byproducts | Minimal waste, biodegradable components |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

| Sustainability | Relies on finite fossil fuel feedstocks | Can utilize renewable feedstocks |

Exploration of Photo- and Electrocatalytic Transformations